(2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one
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Overview
Description
(2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the propenone structure, making it a unique member of the chalcone family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones.
Scientific Research Applications
Chemistry: In chemistry, (2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds
Biology: The compound has been studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
- (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid
Comparison: Compared to similar compounds, (2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one is unique due to the presence of the methyl group at the 2-position. This structural difference can influence its reactivity, biological activity, and physical properties. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and targets.
Biological Activity
(2E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound known for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chalcones are characterized by their aromatic ketone structure, consisting of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific compound in focus features a 4-chlorophenyl group and a methyl group at the 2-position of the prop-2-en-1-one backbone.
Synthesis Method:
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually conducted under reflux conditions in an alcohol solvent like ethanol or methanol to facilitate the formation of the chalcone.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
1. Antimicrobial Activity:
Chalcones have been studied for their antimicrobial properties. The compound shows effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
2. Anti-inflammatory Properties:
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be linked to its structural characteristics that allow it to interact with these biological targets.
3. Anticancer Potential:
Studies have shown that this compound can induce apoptosis in cancer cells. It is believed to exert its anticancer effects through the inhibition of cell proliferation and induction of cell cycle arrest. The compound has shown promising results in various cancer cell lines, including breast and colon cancer .
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
Enzyme Inhibition:
The compound can inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it may block the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Cell Signaling Pathways:
It is suggested that this chalcone modulates key signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer development. By interrupting these pathways, the compound can reduce inflammation and hinder tumor growth .
Case Studies
Several studies have evaluated the biological activity of this compound:
Study 1: Anticancer Activity
A study investigated the effect of this chalcone on human breast cancer cell lines (MCF-7). The results showed that the compound induced significant apoptosis with an IC50 value of approximately 10 µM, indicating its potential as a lead compound for further drug development .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses in vitro, this compound was shown to decrease the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, further supporting its potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
The unique structure of this compound allows for comparison with other similar chalcones:
Compound Name | Structure | Unique Features |
---|---|---|
(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Structure | Substituted phenyl group |
(2E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Methoxy substitution |
(2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid | Structure | Carboxylic acid functionality |
The presence of the methyl group at the 2-position enhances lipophilicity, potentially improving its interaction with biological membranes compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-methyl-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12(11-13-7-9-15(17)10-8-13)16(18)14-5-3-2-4-6-14/h2-11H,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAPMMQGWDUET-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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